molecular formula C23H34O3 B8055525 (+/-)4(5)-EpDPA methyl ester

(+/-)4(5)-EpDPA methyl ester

Cat. No.: B8055525
M. Wt: 358.5 g/mol
InChI Key: WBYKJDXNMZXEMM-AGCIBMADSA-N
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Description

Methyl 3-[(2S,3R)-3-[(2Z,5Z,8Z,11Z,14Z)-heptadeca-2,5,8,11,14-pentaenyl]oxiran-2-yl]propanoate is a complex organic compound characterized by its unique molecular structure. This compound features a heptadecapentaenyl chain attached to an oxirane ring, which is further connected to a propanoate group. The presence of multiple double bonds and stereocenters makes it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)4(5)-EpDPA methyl ester typically involves several steps:

    Formation of the Heptadecapentaenyl Chain: This step involves the construction of the heptadecapentaenyl chain through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

    Epoxidation: The next step is the formation of the oxirane ring through epoxidation of the double bonds. Common reagents for this step include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Esterification: Finally, the propanoate group is introduced through esterification, typically using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as chromatography and recrystallization are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2S,3R)-3-[(2Z,5Z,8Z,11Z,14Z)-heptadeca-2,5,8,11,14-pentaenyl]oxiran-2-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide, and catalysts like osmium tetroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions include various epoxides, alcohols, and other functionalized derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-[(2S,3R)-3-[(2Z,5Z,8Z,11Z,14Z)-heptadeca-2,5,8,11,14-pentaenyl]oxiran-2-yl]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (+/-)4(5)-EpDPA methyl ester involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2S,3R)-3-[(2Z,5Z,8Z)-tetradecatrienyl]oxiran-2-yl]propanoate
  • Methyl 3-[(2S,3R)-3-[(2Z,5Z)-decadienyl]oxiran-2-yl]propanoate

Uniqueness

Methyl 3-[(2S,3R)-3-[(2Z,5Z,8Z,11Z,14Z)-heptadeca-2,5,8,11,14-pentaenyl]oxiran-2-yl]propanoate is unique due to its longer heptadecapentaenyl chain, which provides distinct chemical and biological properties compared to similar compounds with shorter chains. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-[(2S,3R)-3-[(2Z,5Z,8Z,11Z,14Z)-heptadeca-2,5,8,11,14-pentaenyl]oxiran-2-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22(26-21)19-20-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,21-22H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-/t21-,22+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYKJDXNMZXEMM-AGCIBMADSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC1C(O1)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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